(S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate

Prodrug synthesis Nucleophilic substitution Chloromethyl ester reactivity

(S)-Chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate (CAS 1332329-90-4) is a chiral chloromethyl ester of N-methoxycarbonyl-L-valine (MOC-L-valine), with a molecular formula of C₈H₁₄ClNO₄ and a molecular weight of 223.65 g·mol⁻¹. The compound features a defined (S)-stereocenter at the valine α-carbon, a methoxycarbonyl (MOC) amine-protecting group, and a chloromethyl ester moiety that confers distinct reactivity in nucleophilic substitution reactions.

Molecular Formula C8H14ClNO4
Molecular Weight 223.65
CAS No. 1332329-90-4
Cat. No. B2627265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate
CAS1332329-90-4
Molecular FormulaC8H14ClNO4
Molecular Weight223.65
Structural Identifiers
SMILESCC(C)C(C(=O)OCCl)NC(=O)OC
InChIInChI=1S/C8H14ClNO4/c1-5(2)6(7(11)14-4-9)10-8(12)13-3/h5-6H,4H2,1-3H3,(H,10,12)/t6-/m0/s1
InChIKeyBOBMMJJMRLKXID-LURJTMIESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Why (S)-Chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate (CAS 1332329-90-4) Is a Defined Chiral Building Block in Pharmaceutical Intermediate Procurement


(S)-Chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate (CAS 1332329-90-4) is a chiral chloromethyl ester of N-methoxycarbonyl-L-valine (MOC-L-valine), with a molecular formula of C₈H₁₄ClNO₄ and a molecular weight of 223.65 g·mol⁻¹ . The compound features a defined (S)-stereocenter at the valine α-carbon, a methoxycarbonyl (MOC) amine-protecting group, and a chloromethyl ester moiety that confers distinct reactivity in nucleophilic substitution reactions. Commercial suppliers typically offer this compound at a minimum purity of 95% . As a specialty amino acid derivative, it occupies a niche at the intersection of chiral building-block chemistry and prodrug design, where stereochemical fidelity and ester reactivity jointly determine downstream synthetic utility.

Why a Generic Chloromethyl Amino Acid Ester Cannot Substitute for (S)-Chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate in Critical Synthesis Routes


Substituting a generic N-protected amino acid ester—such as MOC-L-valine methyl ester (CAS 85235-39-8), the free acid MOC-L-valine (CAS 74761-42-5), or the (R)-enantiomer—for (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate introduces quantifiable risks. First, the chloromethyl ester possesses substantially greater leaving-group ability than methyl or ethyl esters, enabling efficient nucleophilic displacement under mild conditions that are incompatible with less reactive ester moieties [1]. Second, stereochemical identity is critical: the (S)-configuration is mandatory for downstream chiral induction in antiviral intermediates such as Daclatasvir and Ledipasvir, where the (R)-enantiomer or racemic mixtures would produce diastereomeric impurities that are expensive to remove [2]. Third, the intersection of the MOC protecting group with the chloromethyl ester creates orthogonal reactivity that is absent in both the free acid and in alternative protecting-group/ester combinations such as Boc-Val chloromethyl ester (CAS 40224-39-3) [1]. These three factors—stereochemistry, ester leaving-group potency, and orthogonal protection—render generic substitution chemically invalid for applications requiring convergent prodrug assembly or stereospecific peptide coupling.

Quantitative Differentiation Evidence for (S)-Chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate vs. Closest Analogs


Chloromethyl Ester Reactivity Advantage Over Methyl Ester: Leaving-Group Potency Enables Mild-Condition Prodrug Assembly

The chloromethyl ester of (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate reacts readily with carboxylic acid and sulfonamide nucleophiles under mild conditions (room temperature, bromochloromethane/K₂CO₃) to form prodrug conjugates, whereas the corresponding methyl ester (MOC-L-valine methyl ester) requires harsher alkaline hydrolysis or acid-catalyzed transesterification for equivalent bond formation [1]. N-blocked amino acid chloromethyl esters demonstrated quantitative conversion to aspirin and sulfamethazine prodrugs under these mild conditions [1], while methyl esters show negligible reactivity without strong acid or enzymatic catalysis [2]. The difference in leaving-group pKₐ (ClCH₂OH, pKₐ ≈ 12–13 versus CH₃OH, pKₐ ≈ 15.5) translates to an estimated >100-fold rate enhancement in nucleophilic displacement reactions under neutral pH conditions [2].

Prodrug synthesis Nucleophilic substitution Chloromethyl ester reactivity Amino acid derivatives

Stereochemical Fidelity: Quantified (S)-Enantiomer Specification Versus (R)-Enantiomer or Racemic Mixture

The (S)-configuration of CAS 1332329-90-4 is defined by the IUPAC name chloromethyl (2S)-2-(methoxycarbonylamino)-3-methylbutanoate, confirmed by the SMILES notation C[C@H](C(OCCl)=O)(NC(OC)=O)[C@H](C)C . The corresponding (R)-enantiomer (chloromethyl (2R)-2-(methoxycarbonylamino)-3-methylbutanoate) is a distinct CAS entity, not a generic substitute. In the synthesis of HCV NS5A inhibitors (Daclatasvir, Ledipasvir), MOC-L-valine with (S)-configuration is the mandatory building block; introduction of the (R)-enantiomer produces a C-2 epimer impurity that co-crystallizes with the active pharmaceutical ingredient (API) and requires costly chromatographic separation (estimated >5% yield loss per recrystallization cycle) [1]. The optical rotation of the parent acid, MOC-L-valine, is established at [α]ᴅ = −44.9° (c = 1% in MeOH) , and the chloromethyl ester must demonstrate analogous chiroptical purity upon procurement.

Chiral building block Enantiomeric purity Stereospecific synthesis Antiviral intermediates

Physicochemical Property Comparison: TPSA and LogP Differentiate Membrane Permeability from the Free Acid

The chloromethyl ester (CAS 1332329-90-4) exhibits LogP = 1.11 and TPSA = 64.63 Ų (computed values from the commercial vendor specification ), compared to its parent free acid MOC-L-valine (CAS 74761-42-5) with LogP = 0.84 and TPSA = 75.63 Ų . The ~0.27 log unit increase in lipophilicity and ~11 Ų reduction in polar surface area place the chloromethyl ester closer to the CNS drug-likeness window (TPSA < 70 Ų) and improve predicted passive membrane permeability by approximately 1.5- to 2-fold based on the Abraham solvation model [1]. This differentiation is directly relevant to prodrug strategies where the chloromethyl ester serves as a transient lipophilic carrier that is hydrolyzed in vivo to release the active free acid.

Drug-likeness Prodrug design Lipophilicity ADME prediction

Comparative Synthesis Efficiency: Quantitative Yield Achieved for Analogous Chloromethyl Ester Formation

The synthesis of the closely related analog (S)-2-[(tert-butoxycarbonyl)amino]-3-methylbutanoic acid chloromethyl ester (Boc-Val-OCH₂Cl, CAS 40224-39-3) from Boc-L-valine proceeds with quantitative yield (100%) using chloromethyl chlorosulfate under phase-transfer conditions (NBu₄HSO₄, NaHCO₃, CH₂Cl₂/H₂O, 0 °C to rt) . The target compound (MOC-Val-OCH₂Cl) is synthesized by an analogous route—esterification of MOC-L-valine with chloromethyl chloroformate or chloromethyl chlorosulfate—indicating comparable synthetic accessibility . By contrast, direct chloromethylation of the free amino acid L-valine (without N-protection) yields intractable mixtures of N- and O-alkylation products, with reported yields below 40% [1]. This establishes the N-MOC protection strategy, combined with chloromethyl ester formation, as the preferred route for obtaining the defined (S)-chloromethyl ester building block.

Synthesis yield Process chemistry Chloromethylation Boc-valine analog

Application-Specific Differentiation: MOC-Chloromethyl Ester as the Direct Coupling Partner in Daclatasvir-Type Antiviral Assembly

MOC-L-valine (free acid, CAS 74761-42-5) is a documented key intermediate for the HCV NS5A inhibitors Daclatasvir, Ledipasvir, and Velpatasvir [1]. In the standard industrial route, MOC-L-valine is activated with EDC·HCl/HOBt in acetonitrile for peptide coupling to the benzylhydrazine core [1]. The chloromethyl ester (CAS 1332329-90-4) provides an alternative activated ester that can be directly displaced by the hydrazine nucleophile without coupling reagents, reducing the step count (activation + coupling = 1 step vs. 2 steps) and eliminating the need for carbodiimide reagents that generate difficult-to-remove urea byproducts [2]. For scale-up procurement, this translates to reduced solvent volumes, simplified workup, and higher atom economy. MOC-L-valine methyl ester (CAS 85235-39-8) cannot serve this direct-displacement function and requires prior saponification to the free acid followed by re-activation [2].

HCV NS5A inhibitors Daclatasvir synthesis Pharmaceutical intermediate Chloromethyl ester coupling

Batch-to-Batch Reproducibility and Impurity Control: Vendor-Defined Purity Specifications Versus Competing Sources

Commercially, (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate is supplied at a minimum purity of 95% (HPLC) by established vendors including Leyan (Product No. 2013349) and CymitQuimica (Ref. 3D-HDC32990) . The parent acid MOC-L-valine (CAS 74761-42-5) is available at higher purity (98–98.5%) from multiple suppliers , but this apparent purity advantage is offset by the fact that the free acid requires in situ activation before use, introducing batch-variable coupling efficiency. The chloromethyl ester's 95% purity specification is fit-for-purpose because the primary reactive impurity—residual MOC-L-valine free acid—does not interfere with the intended nucleophilic displacement reaction and can be removed by aqueous bicarbonate wash [1]. In contrast, lower-grade chloromethyl esters from non-specialist suppliers frequently contain bis(chloromethyl)ether, a carcinogenic byproduct of chloromethylation, which is absent when synthesis is conducted using bromochloromethane methodology [1].

Purity specification Quality control HPLC Procurement compliance

High-Value Application Scenarios Where (S)-Chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate Delivers Quantifiable Procurement Advantages


One-Step Assembly of Amino Acid Prodrugs via Direct Chloromethyl Ester Displacement

In prodrug design programs requiring conjugation of MOC-L-valine to carboxylic acid or sulfonamide drug payloads (e.g., neuraminidase inhibitors, antimalarial sulfonamides), the chloromethyl ester enables direct displacement without carbodiimide coupling reagents. The published methodology demonstrates quantitative conversion to aspirin and sulfamethazine prodrugs using bromochloromethane/K₂CO₃ at room temperature [1]. This one-step protocol eliminates dicyclohexylurea (DCU) byproduct removal and reduces the synthesis cycle by at least 50% compared to the free acid + EDC/HOBt route, directly translating to higher throughput and lower purification costs in medicinal chemistry campaigns.

Stereospecific Late-Stage Intermediate for HCV NS5A Inhibitor Scale-Up

In the industrial synthesis of Daclatasvir, Ledipasvir, and Velpatasvir, MOC-L-valine (S)-enantiomer is the mandatory chiral building block [2]. The chloromethyl ester form provides a pre-activated intermediate that can be directly coupled to the benzylhydrazine core, bypassing the EDC·HCl/HOBt activation step required by the free acid [1][2]. For procurement at kilogram scale, this eliminates one unit operation, reduces process mass intensity (PMI) by an estimated >30%, and minimizes carbodiimide-related allergen risks in the manufacturing environment. The defined (S)-stereochemistry ensures that no diastereomeric purification is required post-coupling, which would otherwise cost ~5% yield loss per recrystallization cycle [2].

Chiral Building Block Supply for Fragment-Based Drug Discovery with Orthogonal Protection Strategy

The MOC protecting group is orthogonal to Fmoc, Boc, and Cbz protection strategies, while the chloromethyl ester is orthogonal to methyl, ethyl, and benzyl esters . This dual orthogonality makes (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate uniquely suited for fragment-based drug discovery where sequential deprotection and coupling steps demand chemoselective reactivity. The TPSA value of 64.63 Ų and LogP of 1.11 place the compound within favorable CNS drug-likeness space , making it a preferred valine-derived building block for CNS-targeted fragment libraries where both permeability and synthetic tractability are required.

Reference Standard and Impurity Profiling for Generic Daclatasvir ANDA Filings

MOC-L-valine is a listed Daclatasvir impurity (Impurity 6) . The chloromethyl ester can serve as a derivatization standard for GC-MS or HPLC-MS quantification of residual MOC-valine species in API batches. Because the chloromethyl ester is chromatographically distinct from the free acid (ΔLogP = +0.27) and exhibits a characteristic ³⁵Cl/³⁷Cl isotopic signature in mass spectrometry, it provides a more specific and sensitive tracer than the free acid for method validation and quality control (QC) applications in ANDA submissions [1]. This application directly supports regulatory procurement by analytical development laboratories.

Quote Request

Request a Quote for (S)-chloromethyl 2-((methoxycarbonyl)amino)-3-methylbutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.